Methyl 5-(methylsulfonyl)picolinate
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Overview
Description
“Methyl 5-(methylsulfonyl)picolinate” is a chemical compound with the molecular formula C8H9NO4S . It has an average mass of 215.226 Da and a monoisotopic mass of 215.025223 Da .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, a study reported a ring cleavage methodology for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study reported the introduction of the methylsulfonyl group by a sequence of standard reactions (sulfochlorination, reduction, and methylation) .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C8H9NO4S .Chemical Reactions Analysis
The chemical reactions involving “this compound” or similar compounds have been studied. For example, a study reported the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study reported the introduction of the methylsulfonyl group by a sequence of standard reactions (sulfochlorination, reduction, and methylation) .Physical and Chemical Properties Analysis
“this compound” is a chemical compound with the molecular formula C8H9NO4S . Its average mass is 215.226 Da, and its monoisotopic mass is 215.025223 Da .Scientific Research Applications
Antioxidant Activity : A study synthesized novel diselenides from -haloketones, -picoline alkenes, and secondary amines, which exhibited antioxidant activity. This implies potential applications of Methyl 5-(methylsulfonyl)picolinate in the synthesis of antioxidants (Narajji, Karvekar, & Das, 2008).
Biochemistry Studies : Research on orotidine 5'-monophosphate decarboxylation compared the isotope effects of picolinic acid and N-methyl picolinic acid. Such studies are crucial in understanding biochemical processes and enzyme mechanisms (Rishavy & Cleland, 2000).
Fluorescence Biolabeling : A study demonstrated that fluorescent silica nanoparticles containing a lanthanide picolinate complex could be used as optical biolabels, suggesting applications in cell imaging and labeling (Gomes et al., 2013).
Synthesis of Substituted Methyl Pyridinecarboxylates : Research focused on synthesizing substituted methyl pyridinecarboxylates, including Methyl 5-substituted picolinates, indicating its role in the production of various organic compounds (Deady et al., 1971).
Pharmaceutical Research : The synthesis of a potent anti-inflammatory methyl picolinate alkaloid, CJ-14877, and its enantiomer, was achieved starting from commercially available methyl 5-bromopicolinate. This indicates its use in pharmaceutical synthesis (Aoyagi et al., 2009).
Ligand Design for Catalysis : A study on ligand design for efficient formic acid dehydrogenation used complexes bearing N-(Methylsulfonyl)-2-pyridinecarboxamide, suggesting applications in catalysis (Guo et al., 2023).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 5-methylsulfonylpyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-13-8(10)7-4-3-6(5-9-7)14(2,11)12/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OANIRYJPNCZNHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90700209 |
Source
|
Record name | Methyl 5-(methanesulfonyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90700209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201326-81-9 |
Source
|
Record name | Methyl 5-(methanesulfonyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90700209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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